4-Nitro-3-(p-tolylamino)benzoic acid
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Overview
Description
4-Nitro-3-(p-tolylamino)benzoic acid is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 4-position and a p-tolylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(p-tolylamino)benzoic acid typically involves the nitration of 3-(p-tolylamino)benzoic acid. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(p-tolylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Amino-3-(p-tolylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-3-(p-tolylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(p-tolylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the p-tolylamino group.
3-Nitro-4-aminobenzoic acid: Similar but with an amino group instead of the p-tolylamino group.
Uniqueness: 4-Nitro-3-(p-tolylamino)benzoic acid is unique due to the presence of both the nitro and p-tolylamino groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(4-methylanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-8-10(14(17)18)4-7-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |
InChI Key |
BZAZSLYAEBWIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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